molecular formula C22H26O5 B127060 16-fenoxi tetranor Prostaglandina A2

16-fenoxi tetranor Prostaglandina A2

Número de catálogo: B127060
Peso molecular: 370.4 g/mol
Clave InChI: CARGFWOXPNIAKB-AVZZWIIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

16-phenoxy tetranor PGA2 exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

A. Autoimmune Diseases

Recent studies have explored the role of metabolites like 16-phenoxy tetranor PGA2 in autoimmune diseases such as bullous pemphigoid (BP). Metabolomics research has identified differential metabolites in BP patients, including elevated levels of PGE2 derivatives. The study indicated that these metabolites could play a role in the inflammatory response associated with BP, providing insights into potential therapeutic strategies targeting prostaglandin pathways .

B. Neurological Disorders

There is emerging evidence suggesting that PGA2 derivatives may have neuroprotective effects. In animal models of Parkinson's disease, PGA2 has been shown to interact with nuclear receptor-related proteins, improving motor deficits and neuronal degeneration. This raises the possibility that 16-phenoxy tetranor PGA2 could be investigated for neuroprotective applications in various neurodegenerative diseases .

Formulation Development

The formulation of 16-phenoxy tetranor PGA2 is crucial for its clinical application. Research has focused on enhancing the stability and bioavailability of prostaglandins through various formulations:

  • Stability Enhancements : Utilizing polyethoxylated castor oils in formulations has been shown to improve the chemical stability of prostaglandins, including 16-phenoxy tetranor PGA2. This is vital for ensuring effective delivery and maintaining therapeutic efficacy .
  • Topical Administration : The development of ophthalmic formulations incorporating 16-phenoxy tetranor PGA2 has been explored. These formulations are designed to ensure optimal delivery and sustained release at the site of action, which is essential for managing conditions like glaucoma .

Case Studies

While specific case studies focusing solely on 16-phenoxy tetranor PGA2 are scarce, related research provides valuable insights:

  • A study examining the metabolic profiles of BP patients found significant alterations associated with elevated levels of PGE2 derivatives, including 16-phenoxy tetranor PGA2. This highlights its potential role as a biomarker or therapeutic target in inflammatory conditions .

Tables Summary

Application AreaPotential UseKey Findings
Gastric AntisecretoryTreatment for gastric ulcersSignificant increase in antisecretory activity
Ocular HypertensionManagement of glaucomaAnalogous compounds show increased outflow facility
Autoimmune DiseasesTargeting inflammatory responsesElevated levels linked to BP pathology
Neurological DisordersNeuroprotection in degenerative diseasesImprovement in motor deficits observed

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16-phenoxy tetranor Prostaglandin A2 involves multiple steps, starting from the appropriate fatty acid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the cyclopentane ring.

    Phenoxy Group Introduction: Attachment of the phenoxy group to the tetranor structure.

Industrial Production Methods

Industrial production of 16-phenoxy tetranor Prostaglandin A2 typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often employing advanced catalytic processes and optimized reaction conditions to minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

16-phenoxy tetranor Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation or esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

16-phenoxy tetranor Prostaglandin A2 is unique due to its specific structural modifications, such as the phenoxy group, which confer distinct biological properties and potential therapeutic applications .

Actividad Biológica

16-Phenoxy tetranor prostaglandin A2 (16-PG) is a synthetic analog of prostaglandin A2 (PGA2) and a minor metabolite derived from sulprostone. Its unique chemical structure, characterized by the phenoxy group, makes it an interesting compound for research into its biological activities, particularly in the fields of biochemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C22H26O5
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 51639-10-2

The compound is known for its stability and solubility in various organic solvents, which facilitates its use in laboratory settings. It is typically stored as a solution in methyl acetate and can be transferred to other solvents such as DMSO or ethanol for experimental purposes .

16-Phenoxy tetranor prostaglandin A2 is believed to exert its biological effects primarily through interaction with the EP3 prostanoid receptor, similar to its parent compound PGA2. This interaction may lead to several downstream effects, including:

  • Smooth Muscle Contraction : Like other prostaglandins, 16-PG may induce contractions in smooth muscle tissues, which is significant in reproductive health and gastrointestinal motility.
  • Influence on Reproductive Processes : The compound's structural similarities with PGF2α suggest potential roles in reproductive physiology, particularly concerning luteolysis and modulation of uterine contractions.

Pharmacokinetics

Research indicates that 16-PG is a minor metabolite found in human plasma following intravenous administration of sulprostone. This suggests that it may have a role in mediating some of the pharmacological effects attributed to sulprostone .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityClinical Applications
Prostaglandin F2α (PGF2α)Induces luteolysis, smooth muscle contractionFertility treatments
SulprostoneModulates reproductive functionsInduction of labor
16-Phenoxy Tetranor PGF2αAntifertility effectsResearch use only

The unique structural modifications of 16-PG provide distinct biological properties compared to these related compounds. Its specific interactions with receptors and pathways remain an area for further exploration.

Case Studies and Research Findings

While direct studies on 16-phenoxy tetranor prostaglandin A2 are sparse, related research provides insights into its potential implications:

  • Metabolic Profiling : A study indicated significant changes in the metabolite profiles of ENDS users, including increased levels of prostaglandins. This suggests potential pathways for inflammatory responses that could involve compounds like 16-PG .
  • Prostaglandin Analog Studies : Research on other prostaglandin analogs has shown their utility in modulating reproductive processes and addressing conditions like glaucoma, which could parallel potential applications for 16-PG .
  • Pharmacological Applications : Investigations into the pharmacological properties of similar compounds indicate that derivatives like 16-PG could be explored for therapeutic applications, particularly concerning reproductive health and inflammatory conditions.

Future Directions

The future research landscape for 16-phenoxy tetranor prostaglandin A2 should focus on:

  • Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.
  • Clinical Trials : Investigating its efficacy and safety in therapeutic contexts.
  • Comparative Studies : Analyzing the effects of 16-PG against other known prostaglandins to delineate its unique properties.

Propiedades

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h1,3-6,8-9,12-15,17-18,20,23H,2,7,10-11,16H2,(H,25,26)/b6-1-,14-12+/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGFWOXPNIAKB-AVZZWIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 2
Reactant of Route 2
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 3
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 4
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 5
16-phenoxy tetranor Prostaglandin A2
Reactant of Route 6
16-phenoxy tetranor Prostaglandin A2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.